N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-19(20(25)22-15-7-8-17-18(11-15)27-10-9-26-17)28-21-23-16(12-24(13)21)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUCHAKTXGLSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This leads to increased communication between nerve cells, which may temporarily improve or stabilize the symptoms of Alzheimer’s disease. Lipoxygenase inhibitors, on the other hand, block the action of lipoxygenase enzyme, thereby reducing the production of leukotrienes, inflammatory mediators that cause bronchoconstriction.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of imidazo-thiazole derivatives known for their diverse biological activities. The molecular formula is , and it has a molecular weight of 366.44 g/mol. Its structure is characterized by the presence of a benzodioxin moiety linked to an imidazo-thiazole framework.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of imidazo-thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activities reported for related compounds:
These studies indicate that the imidazo-thiazole scaffold possesses inherent antiproliferative properties.
The mechanism through which this compound exerts its effects is not fully elucidated but is believed to involve the following pathways:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at various phases (G0/G1 or G2/M), leading to inhibited proliferation.
Study 1: Cytotoxicity Against Pancreatic Cancer Cells
A study evaluated the cytotoxic effects of various imidazo-thiazole derivatives on pancreatic cancer cell lines (SUIT-2, Panc-1). The results indicated that certain derivatives exhibited IC50 values ranging from 0.5 to 5 µM, suggesting potent antiproliferative activity against these notoriously resistant cells .
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. Histopathological analyses revealed increased apoptosis and reduced proliferation markers in treated tumors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reagents/conditions are critical?
- Methodology : The synthesis of structurally related carboxamides often involves cyclization reactions. For example, thiazole derivatives are synthesized via refluxing acetonitrile with hydrazinecarboxamide intermediates, followed by iodine-mediated cyclization in DMF to form thiadiazole cores . For imidazo-thiazole systems, multi-step protocols using N-phenylhydrazinecarboxamides and isothiocyanates are common, with critical purification via flash chromatography (e.g., ethyl acetate/hexane) .
- Key Characterization : Confirm intermediate and final structures using / NMR and IR spectroscopy to detect NH, C=O, and C-S-C bonds .
Q. How should researchers validate the compound’s purity and structural integrity?
- Methodology :
- Chromatography : Use HPLC or TLC with UV detection to assess purity (>95%).
- Spectroscopy :
- IR : Identify functional groups (e.g., carboxamide C=O at ~1650–1700 cm) .
- NMR : Verify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M at m/z 379 for a related triazolone derivative) .
Advanced Research Questions
Q. How can computational chemistry accelerate reaction optimization for this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error cycles .
- Solvent/Reagent Optimization : Predict solvent effects (e.g., DMF vs. acetonitrile) on cyclization efficiency using COSMO-RS models .
Q. What experimental strategies resolve contradictions in pharmacological activity data?
- Methodology :
- Comparative Analysis : Cross-validate assays (e.g., antimicrobial vs. cytotoxicity) using standardized protocols. For example, discrepancies in IC values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify potency and efficacy .
Q. How can researchers identify biological targets for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
